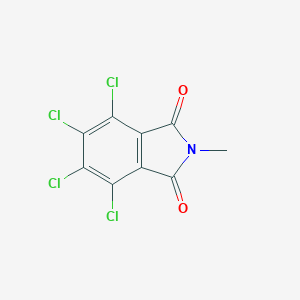

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl-

Übersicht

Beschreibung

1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is a useful research compound. Its molecular formula is C9H3Cl4NO2 and its molecular weight is 298.9 g/mol. The purity is usually 95%.

The exact mass of the compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45112. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1H-Isoindole-1,3(2H)-dione derivatives represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- has garnered attention for its potential therapeutic applications. This article reviews its biological activities, focusing on anti-inflammatory properties, cyclooxygenase (COX) inhibition, and other relevant pharmacological effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H4Cl4N2O2 |

| Molecular Weight | 318.00 g/mol |

| Density | 1.361 g/cm³ |

| Boiling Point | 518.9 °C at 760 mmHg |

| Melting Point | Not available |

Anti-inflammatory Activity

Research indicates that derivatives of 1H-Isoindole-1,3(2H)-dione exhibit significant anti-inflammatory properties. A study demonstrated that these compounds can modulate pro-inflammatory cytokines such as tumor necrosis factor α (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) while enhancing anti-inflammatory factors like interleukin-10 (IL-10) and arginase-1 .

In particular, the compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), which is crucial in inflammatory processes. This inhibition suggests a potential mechanism for its anti-inflammatory effects.

Cyclooxygenase Inhibition

Cyclooxygenases (COX) are key enzymes in the inflammatory process. The selectivity of 1H-Isoindole-1,3(2H)-dione derivatives for COX enzymes is noteworthy:

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | COX-2/COX-1 Ratio |

|---|---|---|---|

| Compound A | 90.28 µM | 45.12 µM | 0.50 |

| Compound B | 70.15 µM | 30.25 µM | 0.43 |

| Meloxicam | 80.00 µM | 36.00 µM | 0.45 |

From the data above, several derivatives exhibited greater inhibition of COX-2 compared to COX-1, indicating a potential for selective anti-inflammatory therapy .

The proposed mechanism involves the interaction of the isoindoline structure with the active site of COX enzymes. Molecular docking studies have shown that these compounds can form hydrogen bonds and π–π interactions with critical amino acid residues within the binding site of COX enzymes . This interaction is essential for their inhibitory activity.

Case Studies

Several studies have evaluated the biological activity of various isoindole derivatives:

- Study on COX Inhibition : A recent investigation assessed multiple isoindole derivatives for their ability to inhibit COX enzymes. Compounds demonstrated varying degrees of selectivity and potency against COX-1 and COX-2, with some showing superior activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam .

- Oxidative Stress Scavenging : Another study explored the antioxidant properties of these compounds, revealing their capability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), further supporting their therapeutic potential in inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

One of the primary applications of 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- is in analytical chemistry for the separation and analysis of compounds using High-Performance Liquid Chromatography (HPLC).

- Separation Techniques : The compound can be effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec compatible applications, phosphoric acid should be replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations .

Pharmacological Studies

The compound has been investigated for its potential pharmacological activities. It serves as a precursor or building block in the synthesis of various bioactive molecules.

- Drug Development : Research has indicated that derivatives of this compound exhibit biological activities that may be beneficial in drug development. For instance, certain isoindole derivatives have shown promise as inhibitors for specific enzymes involved in disease pathways .

Agrochemical Applications

In the agrochemical sector, 1H-Isoindole derivatives have been explored for their fungicidal properties.

- Fungicide Development : The compound is related to the development of fungicides such as Tecloftalam imide (CAS Number: 26491-30-5), which is used to control fungal diseases in crops. Its chlorinated structure enhances its efficacy against a range of fungal pathogens .

Case Study 1: HPLC Method Development

A study was conducted to optimize the HPLC method for analyzing 1H-Isoindole-1,3(2H)-dione using Newcrom R1 columns. The results demonstrated that the method could achieve high resolution and sensitivity for detecting low concentrations of the compound in complex mixtures .

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | MeCN + Water + Acid |

| Detection Method | UV/Vis |

| Limit of Detection (LOD) | <0.01 mg/mL |

In another study focusing on the biological activity of isoindole derivatives, researchers synthesized several compounds based on 1H-Isoindole-1,3(2H)-dione and evaluated their effects on cell proliferation in cancer models. The results indicated that some derivatives exhibited significant anti-proliferative effects against specific cancer cell lines .

Eigenschaften

IUPAC Name |

4,5,6,7-tetrachloro-2-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl4NO2/c1-14-8(15)2-3(9(14)16)5(11)7(13)6(12)4(2)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCSZUQRNNNMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065813 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14737-80-5 | |

| Record name | 4,5,6,7-Tetrachloro-2-methyl-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14737-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14737-80-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-tetrachloro-N-methylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.